molecular formula C14H18N2OS B14196382 (2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine CAS No. 918538-81-5

(2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14196382
CAS No.: 918538-81-5
M. Wt: 262.37 g/mol
InChI Key: MYDVWPGIAMMAJT-UHFFFAOYSA-N
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Description

(2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with diethylamine and a thioamide in the presence of a catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the methoxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Research may focus on evaluating the compound’s efficacy and safety in different biological systems.

Industry

In the industrial sector, this compound may find applications in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N,3-Diethyl-4-phenyl-1,3-thiazol-2(3H)-imine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2Z)-N,3-Diethyl-4-(4-hydroxyphenyl)-1,3-thiazol-2(3H)-imine: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in (2Z)-N,3-Diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine distinguishes it from similar compounds

Properties

CAS No.

918538-81-5

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N,3-diethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C14H18N2OS/c1-4-15-14-16(5-2)13(10-18-14)11-6-8-12(17-3)9-7-11/h6-10H,4-5H2,1-3H3

InChI Key

MYDVWPGIAMMAJT-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=C(C=C2)OC)CC

Origin of Product

United States

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